
APX879 Binding Affinity to FKBP12: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: APX879

Cat. No.: B15602798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
APX879 is a semi-synthetic analog of the natural product FK506 (tacrolimus), designed to

exhibit selective antifungal activity with reduced immunosuppressive effects in humans.[1] Like

its parent compound, APX879's mechanism of action involves binding to the highly conserved

immunophilin FK506-binding protein 12 (FKBP12). The resulting APX879-FKBP12 complex

subsequently binds to and inhibits calcineurin, a crucial serine/threonine phosphatase.[2][3] In

fungi, the inhibition of calcineurin disrupts essential pathways for virulence and stress

responses, leading to antifungal activity.[3] The selectivity of APX879 is achieved through

structural modifications that exploit differences between the human and fungal FKBP12

proteins, particularly within the 80s loop of the protein.[4] This guide provides an in-depth

overview of the binding affinity of APX879 to human and fungal FKBP12, including quantitative

data, detailed experimental protocols, and visualizations of the relevant biological and

experimental workflows.

Quantitative Binding Affinity Data
The binding of APX879 to FKBP12 from different species has been quantitatively characterized

using biophysical techniques such as Isothermal Titration Calorimetry (ITC). The

thermodynamic parameters from these studies provide insights into the molecular interactions

driving complex formation. The data below is summarized from ITC experiments comparing the
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binding of APX879 and FK506 to human, Aspergillus fumigatus, and Mucor circinelloides

FKBP12.[5]

Ligand
FKBP12
Species

Kd (nM)
ΔH
(kcal/mol)

TΔS
(kcal/mol)

Stoichio
metry (n)

ΔG°
(kcal/mol)

APX879
Human

(hFKBP12)

119.4 ±

15.8
-1.8 ± 0.4 7.4 ± 0.8 1.41 ± 0.03 -9.2 ± 0.9

A.

fumigatus

(AfFKBP12

)

461.6 ±

22.6
-1.2 ± 0.4 7.2 ± 1.0 1.96 ± 0.13 -8.0 ± 1.0

M.

circinelloid

es

(McFKBP1

2)

126.4 ±

30.3
-2.0 ± 0.1 7.4 ± 0.2 0.93 ± 0.17 -9.4 ± 0.2

FK506
Human

(hFKBP12)
2.7 ± 0.5 -15.0 ± 1.1 -3.3 ± 1.2 1.09 ± 0.03 -12.0 ± 1.6

A.

fumigatus

(AfFKBP12

)

4.7 ± 0.6 -6.7 ± 0.3 4.6 ± 0.3 2.02 ± 0.06 -11.3 ± 0.4

M.

circinelloid

es

(McFKBP1

2)

3.0 ± 0.7 -9.8 ± 0.1 1.9 ± 0.2 1.06 ± 0.06 -11.7 ± 0.2

Table 1: Thermodynamic parameters for the binding of APX879 and FK506 to human and

fungal FKBP12, as determined by Isothermal Titration Calorimetry at 25°C.[5] Data are

presented as the average of triplicate experiments ± standard deviation. Kd represents the

dissociation constant, ΔH is the change in enthalpy, TΔS is the change in entropy multiplied by
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the absolute temperature, n is the stoichiometry of the binding, and ΔG° is the Gibbs free

energy change.

Signaling Pathway and Mechanism of Action
The binding of APX879 to FKBP12 is the initial step in a signaling cascade that ultimately leads

to the inhibition of calcineurin. The following diagram illustrates this pathway.
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Caption: APX879-FKBP12 signaling pathway leading to calcineurin inhibition.
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The following sections provide detailed methodologies for the key experiments used to

characterize the binding affinity of APX879 to FKBP12.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the

determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy

(ΔS) of binding.

Experimental Workflow:
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Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
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Methodology:

Protein and Ligand Preparation:

Recombinant human, A. fumigatus, or M. circinelloides FKBP12 is expressed and purified.

The purified protein is extensively dialyzed against a suitable buffer (e.g., 50 mM sodium

phosphate, 50 mM NaCl, pH 7.0) to ensure buffer matching.

APX879 is dissolved in the final dialysis buffer to the desired concentration. It is critical

that the buffer for the protein and ligand are identical to minimize heats of dilution.

ITC Experiment:

The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature

(e.g., 25°C).

The sample cell is loaded with the FKBP12 solution (e.g., 10 µM), and the injection syringe

is loaded with the APX879 solution (e.g., 150 µM).

A series of small injections (e.g., 2-3 µL) of the APX879 solution are made into the sample

cell containing FKBP12.

The heat change associated with each injection is measured by the instrument.

Control experiments, such as titrating ligand into buffer, are performed to determine the

heat of dilution.

Data Analysis:

The raw data, consisting of heat pulses for each injection, is processed by subtracting the

heat of dilution.

The integrated heat for each injection is plotted against the molar ratio of APX879 to

FKBP12.

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding

model) using software such as MicroCal Origin.[5]
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This fitting procedure yields the thermodynamic parameters: Kd, ΔH, and the

stoichiometry of binding (n). The Gibbs free energy (ΔG°) and entropy (TΔS) are then

calculated using the equation: ΔG° = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to identify the binding interface and to confirm the interaction

between a ligand and a protein by monitoring changes in the chemical environment of specific

atoms upon complex formation.

Experimental Workflow:
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Caption: Workflow for NMR titration experiment to study protein-ligand binding.
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Methodology:

Protein Preparation:

FKBP12 is expressed in minimal media supplemented with a 15N-labeled nitrogen source

(e.g., 15NH4Cl) to produce isotopically labeled protein.

The 15N-labeled FKBP12 is purified and prepared in a suitable NMR buffer (e.g., a

phosphate buffer in D2O/H2O).

NMR Titration:

A 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum is acquired for

the free 15N-FKBP12. This spectrum serves as a fingerprint of the protein, with each peak

corresponding to a specific amide proton-nitrogen pair in the protein backbone.

A concentrated stock solution of unlabeled APX879 is prepared in the same buffer.

Small aliquots of the APX879 stock solution are titrated into the 15N-FKBP12 sample.

A 1H-15N HSQC spectrum is recorded after each addition of APX879.

Data Analysis:

The series of HSQC spectra are overlaid to observe changes in peak positions and

intensities upon addition of APX879.

Chemical Shift Perturbations (CSPs) are calculated for each residue to quantify the

changes in the chemical environment.

Residues exhibiting significant CSPs are identified as being part of or near the binding site

for APX879.

These residues can be mapped onto the 3D structure of FKBP12 to visualize the binding

interface.

Conclusion
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APX879 demonstrates a nuanced binding affinity for FKBP12, with thermodynamic data

revealing key differences in its interaction with human versus fungal orthologs. This selectivity

is fundamental to its desired pharmacological profile of potent antifungal activity with

attenuated immunosuppression. The experimental methodologies outlined in this guide,

particularly Isothermal Titration Calorimetry and Nuclear Magnetic Resonance spectroscopy,

are crucial for elucidating the molecular details of this interaction and for the rational design of

future antifungal agents targeting the calcineurin pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature
Experiments [experiments.springernature.com]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. Isothermal titration calorimetry to determine the association constants for a ligand bound
simultaneously t... [protocols.io]

5. journals.asm.org [journals.asm.org]

To cite this document: BenchChem. [APX879 Binding Affinity to FKBP12: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15602798#apx879-binding-affinity-to-fkbp12]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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